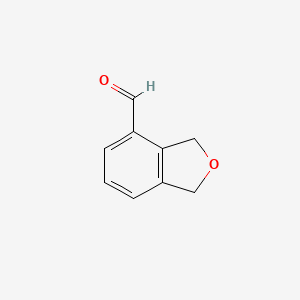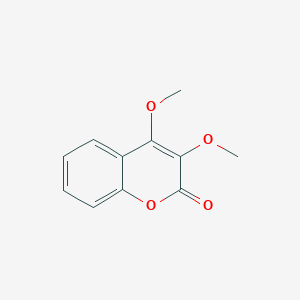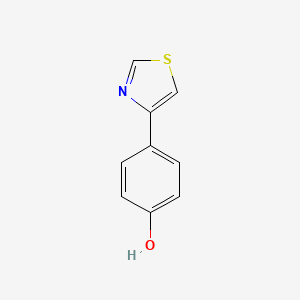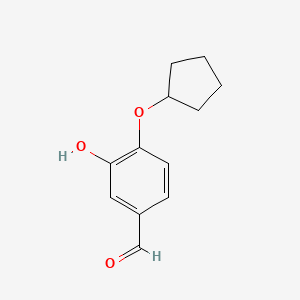
1,3-Dihydro-2-benzofuran-4-carbaldehyde
Descripción general
Descripción
1,3-Dihydro-2-benzofuran-4-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and have significant biological activities. This compound, specifically, is characterized by a benzofuran ring with an aldehyde group at the 4-position. It has a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol .
Mecanismo De Acción
Target of Action
The primary target of 1,3-Dihydroisobenzofuran-4-carbaldehyde is Peptide Deformylase (PDF) . PDF is a unique subclass of metalloenzymes that catalyzes the removal of the formyl group at the N-terminus of bacterial proteins .
Mode of Action
1,3-Dihydroisobenzofuran-4-carbaldehyde interacts with its target, PDF, by inhibiting its activity . This inhibition disrupts the normal metabolic activities of the bacteria, thereby exerting its antibacterial effects .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of pdf, which plays a crucial role in protein synthesis in bacteria . By inhibiting PDF, the compound disrupts protein synthesis, leading to the death of the bacteria .
Result of Action
The inhibition of PDF by 1,3-Dihydroisobenzofuran-4-carbaldehyde results in the disruption of protein synthesis in bacteria, leading to their death . This makes the compound a potential candidate for the development of new antibacterial drugs .
Análisis Bioquímico
Biochemical Properties
It is known to be used as an intermediate in organic synthesis and pharmaceutical processes
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dihydro-2-benzofuran-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves a one-pot etherification and dehydrative cyclization . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and the use of efficient catalytic systems are likely employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-2-benzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents such as halogens, acids, and bases can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 1,3-Dihydro-2-benzofuran-4-carboxylic acid.
Reduction: Formation of 1,3-Dihydro-2-benzofuran-4-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-Dihydro-2-benzofuran-4-carbaldehyde has several scientific research applications, including:
Comparación Con Compuestos Similares
1,3-Dihydro-2-benzofuran-4-carbaldehyde can be compared with other benzofuran derivatives, such as:
2-Benzofurancarboxaldehyde: Similar structure but with the aldehyde group at the 2-position.
1-Benzofuran-2-carbaldehyde: Another benzofuran derivative with the aldehyde group at the 2-position.
2,3-Dihydro-1-benzofuran-7-carbaldehyde: A similar compound with the aldehyde group at the 7-position.
These compounds share similar chemical properties but differ in their biological activities and potential applications. The unique positioning of the aldehyde group in this compound may confer distinct reactivity and biological effects.
Propiedades
IUPAC Name |
1,3-dihydro-2-benzofuran-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJDETFUHZQRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6860-94-2 | |
| Record name | 1,3-dihydro-2-benzofuran-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride](/img/structure/B3279000.png)





![2,5-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B3279063.png)

